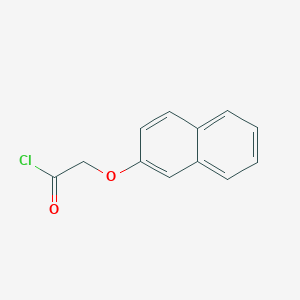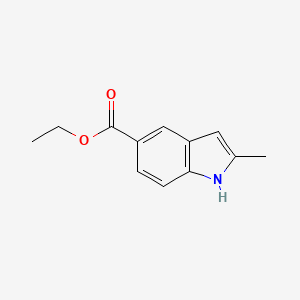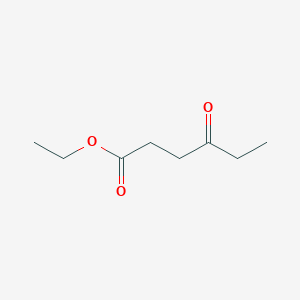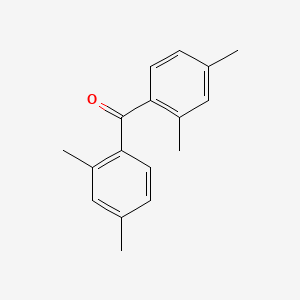![molecular formula C7H14N2 B1313940 3-Methyl-3,8-diazabicyclo[3.2.1]octane CAS No. 51102-41-1](/img/structure/B1313940.png)
3-Methyl-3,8-diazabicyclo[3.2.1]octane
概要
説明
3-Methyl-3,8-diazabicyclo[3.2.1]octane is a chemical compound with the molecular formula C7H16Cl2N2 . It is a derivative of the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids .
Synthesis Analysis
The synthesis of 3-Methyl-3,8-diazabicyclo[3.2.1]octane and its derivatives has attracted attention from many research groups worldwide . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis
The molecular structure of 3-Methyl-3,8-diazabicyclo[3.2.1]octane is characterized by a bicyclic scaffold with two nitrogen atoms and a methyl group attached to one of the bridgehead carbons . The InChI code for this compound is 1S/C7H14N2.2ClH/c1-9-4-6-2-3-7(5-9)8-6;;/h6-8H,2-5H2,1H3;2*1H .Physical And Chemical Properties Analysis
3-Methyl-3,8-diazabicyclo[3.2.1]octane is a solid at room temperature . It has a molecular weight of 199.12 . The compound is sealed in dry conditions and is soluble in water .科学的研究の応用
Synthesis of Tropane Alkaloids
Tropane alkaloids: are a class of naturally occurring organic compounds that have significant pharmacological properties. The 8-azabicyclo[3.2.1]octane scaffold is central to these compounds . The enantioselective synthesis of this scaffold using 3-Methyl-3,8-diazabicyclo[3.2.1]octane is crucial for creating these bioactive molecules with high stereochemical control. This application is vital for developing new medications and understanding biological pathways.
Stereoselective Organic Synthesis
The ability to control the stereochemistry in organic synthesis is essential for the production of specific enantiomers of a compound. 3-Methyl-3,8-diazabicyclo[3.2.1]octane plays a role in the stereoselective construction of complex molecules. This has broad implications for the synthesis of pharmaceuticals and other biologically active molecules where the stereochemistry can influence the efficacy of a drug .
Safety and Hazards
将来の方向性
Research directed towards the preparation of the basic structure of 3-Methyl-3,8-diazabicyclo[3.2.1]octane in a stereoselective manner has attracted attention from many research groups worldwide . Future research may focus on developing new synthetic methodologies and exploring its potential applications in organic synthesis and polymerization .
作用機序
Target of Action
The primary targets of 3-Methyl-3,8-diazabicyclo[32It is known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities .
Biochemical Pathways
The biochemical pathways affected by 3-Methyl-3,8-diazabicyclo[32It is known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities . The downstream effects of these pathways would depend on the specific biological activities of the compound.
Result of Action
The molecular and cellular effects of 3-Methyl-3,8-diazabicyclo[32It is known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 3-Methyl-3,8-diazabicyclo[32It is known that the compound is stored in a sealed, dry environment at room temperature
特性
IUPAC Name |
3-methyl-3,8-diazabicyclo[3.2.1]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-9-4-6-2-3-7(5-9)8-6/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMSHITZFTVBHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CCC(C1)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60495312 | |
| Record name | 3-Methyl-3,8-diazabicyclo[3.2.1]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60495312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51102-41-1, 52407-92-8 | |
| Record name | 3-Methyl-3,8-diazabicyclo[3.2.1]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60495312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-3,8-diazabicyclo[3.2.1]octane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What structural modifications were explored in the study to potentially enhance the anti-inflammatory activity of 3-Methyl-3,8-diazabicyclo[3.2.1]octane?
A1: The research primarily focused on synthesizing and investigating two key modifications of the 3-Methyl-3,8-diazabicyclo[3.2.1]octane structure []:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![Benzoic acid, 2-[(3,4-dichlorophenyl)thio]-](/img/structure/B1313884.png)


